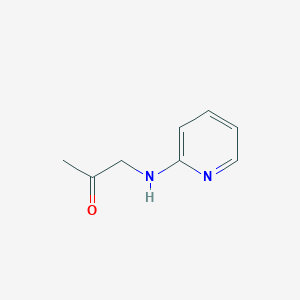

1-(Pyridin-2-ylamino)propan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

108245-63-2 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

1-(pyridin-2-ylamino)propan-2-one |

InChI |

InChI=1S/C8H10N2O/c1-7(11)6-10-8-4-2-3-5-9-8/h2-5H,6H2,1H3,(H,9,10) |

InChI Key |

ZTOJPZCHEATVLH-UHFFFAOYSA-N |

SMILES |

CC(=O)CNC1=CC=CC=N1 |

Canonical SMILES |

CC(=O)CNC1=CC=CC=N1 |

Synonyms |

2-Propanone,(2-pyridylamino)-(6CI) |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pyridin 2 Ylamino Propan 2 One and Its Structural Analogues

Conventional Synthetic Pathways

Traditional methods for synthesizing these pyridine (B92270) derivatives often rely on well-established reactions that build the core structure through condensation, addition, or substitution mechanisms.

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone), an amine, and a non-enolizable aldehyde, typically formaldehyde. msu.edu In the context of synthesizing structural analogues of 1-(pyridin-2-ylamino)propan-2-one, a Mannich-type reaction can be employed. For instance, the reaction of a ketone, an aromatic amine such as 2-aminopyridine (B139424), and an aldehyde can produce β-amino ketones, known as Mannich bases. rsc.org

A notable example is the synthesis of 3-(pyridinylamino)-1-ferrocenylpropan-1-ones, which are structural analogues. These compounds can be prepared via aza-Michael addition, a reaction closely related to the Mannich reaction, involving a pyridinamine moiety and an enone. ceon.rs The general mechanism for a Mannich reaction involves the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the enol form of the ketone. msu.edu This approach is highly modular, allowing for structural diversity in the final products. nih.gov

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful and often high-yielding method for forming carbon-nitrogen bonds. nih.govnih.gov This reaction is considered a type of "click reaction" due to its efficiency and mild reaction conditions. nih.gov For the synthesis of this compound analogues, 2-aminopyridine can act as the Michael donor, adding to a suitable Michael acceptor.

A direct synthetic analogue is seen in the formation of 3-(pyridinylamino)-1-ferrocenylpropan-1-ones, where a pyridinamine is added to 1-ferrocenylpropenone (an enone). ceon.rs This reaction proceeds via the nucleophilic attack of the amine on the β-carbon of the unsaturated ketone. ceon.rsnih.gov The versatility of this method allows for the synthesis of various β-amino acid derivatives and N-heterocycles under catalyst- and solvent-free conditions in some cases. rsc.org The reaction can be intramolecular or intermolecular and is used to create five- or six-membered rings. rsc.org Tandem reactions that begin with an aza-Michael addition have also been developed to create more complex fused heterocyclic systems. nih.gov

Direct nucleophilic substitution is a fundamental approach to synthesizing the target compound. The reaction of 2-aminopyridine with an α-haloketone, such as chloroacetone (B47974), provides a straightforward route. wikipedia.org In this SN2 reaction, the primary amino group of 2-aminopyridine attacks the electrophilic carbon bearing the halogen, displacing it to form the desired N-C bond.

This strategy is widely used for the synthesis of related structures. For example, imidazo[1,2-a]pyridines are commonly synthesized by condensing 2-aminopyridine with α-haloketones, where a compound similar to this compound is formed as a key intermediate before cyclization. nih.govtci-thaijo.org Similarly, reacting 2-aminopyridine with ethyl chloroacetate (B1199739) yields the corresponding ester, demonstrating the reactivity of the amino group towards α-halo carbonyl compounds. rdd.edu.iq

The Sandmeyer reaction traditionally involves the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate, typically using copper(I) halides. nih.govwikipedia.org A modified, Sandmeyer-type reaction has been developed for the synthesis of complex heterocyclic systems from N-(prop-2-yn-1-yl)pyridin-2-amine precursors. rsc.orguaeu.ac.aeresearchgate.net

In this pathway, various substituted N-(prop-2-yn-1-ylamino)pyridines are treated with reagents like copper(II) chloride (CuCl₂) and an alkyl nitrite (B80452) (e.g., isopentyl nitrite) in acetonitrile. nih.govrsc.org This does not produce this compound directly, but instead yields (E)-exo-halomethylene bicyclic pyridones, which are structural analogues. rsc.orgnih.gov The reaction proceeds efficiently under mild conditions, providing a practical method for creating complex imidazo[1,2-a]pyridine (B132010) ring systems. uaeu.ac.aeresearchgate.net

Below is a table summarizing the results of this reaction with different substrates as reported in the literature.

| Entry | Starting Material (Substrate) | Product | Yield (%) |

| 1 | 6-Methyl-N-(prop-2-yn-1-yl)pyridin-2-amine | (E)-3-(Chloromethylene)-7-methyl-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one | 62 |

| 2 | N-(Prop-2-yn-1-yl)pyridin-2-amine | (E)-3-(Chloromethylene)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one | 68 |

| 3 | 2-(Prop-2-ynylamino)nicotinonitrile | (E)-3-(Chloromethylene)-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile | 77 |

| Data sourced from supporting information for a practical two-step synthesis of imidazo[1,2-a]pyridines. rsc.org |

Advanced and Green Synthetic Approaches

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, lower energy consumption, and avoid hazardous solvents. mdpi.comtandfonline.com Ultrasound assistance is one such technique that has been successfully applied to the synthesis of pyridine derivatives.

The use of ultrasonic irradiation as an energy source can significantly enhance reaction rates, improve yields, and shorten reaction times compared to conventional heating methods. tandfonline.comnanobioletters.com This technique, known as sonochemistry, promotes chemical reactions through acoustic cavitation. nih.gov

An important application of this green methodology is the synthesis of 3-(pyridinylamino)-1-ferrocenylpropan-1-ones, which are structural analogues of the target compound. ceon.rs This reaction is an aza-Michael addition of a pyridinamine to 1-ferrocenylpropenone, which is carried out under solvent-free conditions using montmorillonite (B579905) K-10 as a catalyst and assisted by ultrasonic irradiation. ceon.rsceon.rs This approach offers numerous advantages, including high efficiency, ease of product isolation, and environmental benignity, making it an attractive alternative to traditional methods. ceon.rsrsc.org Research has shown that ultrasound can facilitate various multi-component reactions in aqueous media, further highlighting its utility in green synthesis. nih.govnih.gov

The table below details the findings for the ultrasound-assisted synthesis of these ferrocenyl analogues.

| Reactants | Catalyst | Conditions | Product |

| 1-Ferrocenylpropenone, Pyridin-2-amine | Montmorillonite K-10 | Ultrasound, Solvent-free | 3-(Pyridin-2-ylamino)-1-ferrocenylpropan-1-one |

| 1-Ferrocenylpropenone, Pyridin-3-amine | Montmorillonite K-10 | Ultrasound, Solvent-free | 3-(Pyridin-3-ylamino)-1-ferrocenylpropan-1-one |

| Data sourced from a study on ultrasound-assisted synthesis of novel 3-(pyridinylamino)-1-ferrocenylpropan-1-ones. ceon.rs |

Iodine-Promoted Syntheses

Iodine has emerged as a cost-effective and versatile catalyst for the synthesis of various heterocyclic compounds derived from α-aminoketones. One prominent application is in the synthesis of 2-arylimidazo[1,2-a]pyridines, which can be formed from the reaction of 2-aminopyridine with aryl methyl ketones. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org This reaction is believed to proceed through the in-situ formation of an α-iodo ketone intermediate, which then readily undergoes cyclization with 2-aminopyridine. The use of iodine as a catalyst is advantageous due to its low toxicity and accessibility. Research has shown that these reactions can be carried out in aqueous media, providing an environmentally friendly approach. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

A study demonstrated that the reaction between acetophenone (B1666503) and 2-aminopyridine in the presence of 30 mol% of iodine in water at room temperature yields the corresponding imidazo[1,2-a]pyridine, albeit in moderate amounts, indicating the catalytic role of iodine. organic-chemistry.org The efficiency of this transformation can be influenced by factors such as the presence of surfactants.

Metal Nanocatalysis

While specific examples of metal nanocatalysis for the direct synthesis of this compound are not extensively documented, the broader field of nanocatalysis offers promising avenues for the synthesis of α-amino ketones. Metal nanoparticles are known for their high catalytic activity due to their large surface-area-to-volume ratio. nih.gov Biogenic metallic nanoparticles, for instance, have been shown to exhibit enzyme-like catalytic activities, which could be harnessed for such transformations. nih.gov Supported metal nanoparticle catalysts, prepared using ligand-assisted methods, offer enhanced stability and recyclability, which are crucial for industrial applications. rsc.org The integration of catalysts, including transition metals, onto supports like magnetic nanoparticles is a strategy to improve catalytic performance and facilitate catalyst recovery in organic synthesis. researchgate.net

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a significant goal in green chemistry, aiming to reduce waste and environmental impact. For the synthesis of α-amino ketones and their derivatives, several solvent-free methods have been reported.

One approach involves the condensation of β-dicarbonyl compounds with amines in the presence of a solid superacid catalyst like sulfated zirconia under solvent-free conditions to produce β-amino-α,β-unsaturated ketones. researchgate.net Another efficient, solvent-free method for synthesizing α-amino ketones utilizes a tandem reaction sequence based on the Heyns rearrangement, starting from readily available α-hydroxy ketones and secondary amines with a catalytic amount of p-toluenesulfonic acid (PTSA). thieme-connect.com This method is noted for its regioselectivity and moderate yields. Furthermore, the synthesis of fused heterocyclic systems such as imidazo[1,2-a]pyridines has been achieved under solvent- and catalyst-free conditions by reacting 2-aminopyridine with α-haloketones. researchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Heyns Rearrangement | α-Hydroxy ketones, Secondary amines | Catalytic PTSA, Solvent-free | α-Amino ketones | thieme-connect.com |

| Condensation | β-Dicarbonyl compounds, Amines | Sulfated zirconia, Solvent-free | β-Amino-α,β-unsaturated ketones | researchgate.net |

| Cyclocondensation | 2-Aminopyridine, α-Haloketones | Solvent- and catalyst-free | Imidazo[1,2-a]pyridines | researchgate.net |

Strategies for Derivatization

The structural framework of this compound offers multiple sites for derivatization, allowing for the synthesis of a diverse library of compounds with potentially enhanced biological activities.

Functionalization of the Pyridine Ring

The 2-aminopyridine moiety is a key pharmacophore present in numerous biologically active compounds. researchgate.netrsc.org Its functionalization can be achieved through various strategies. Direct amination of the pyridine ring can be accomplished by converting pyridines to their N-oxides, which are then reacted with aminating agents. researchgate.net Another approach involves nucleophile-induced ring transformation reactions of 2H-pyran-2-ones with urea (B33335) under different conditions to selectively prepare functionalized 2-aminopyridines or 2-pyridinones. rsc.orgnih.gov The outcome of such reactions can be influenced by the choice of solvent and base. nih.gov For instance, conducting the reaction in pyridine at reflux temperature has been shown to exclusively afford 2-aminopyridine derivatives. nih.gov

Modifications at the Propanone Moiety

The propanone moiety of this compound provides a reactive handle for various chemical modifications. Classical reactions of α-amino ketones can be employed to introduce structural diversity. rsc.org For instance, the α-position to the carbonyl group can be a site for further functionalization. Recent advances in the synthesis of α-amino ketones have highlighted several methods, including direct amination of ketones, that could be adapted for the modification of the propanone part. rsc.orgresearchgate.netrsc.org One such method involves the direct α-amination of ketones using catalytic copper(II) bromide. organic-chemistry.org

Introduction of Fused Heterocyclic Systems

A significant strategy for derivatizing this compound and its analogues involves the construction of fused heterocyclic systems, which are prevalent in many pharmaceutical agents.

Imidazo[1,2-a]pyridines: This scaffold is found in drugs like zolpidem and alpidem. rsc.org A common synthetic route involves the cyclocondensation of 2-aminopyridines with α-haloketones. researchgate.net Iodine-promoted synthesis from 2-aminopyridines and aryl methyl ketones in aqueous media offers a green alternative. organic-chemistry.orgorganic-chemistry.org Metal-free and solvent-free conditions have also been developed for this transformation. researchgate.net For example, a rapid and efficient route to imidazo[1,2-a]pyridines involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in aqueous media under ambient conditions. rsc.org

Pyrazolo[1,5-a]pyrimidines: This class of compounds is known for its potent protein kinase inhibitor activity. researchgate.netrsc.org The synthesis of these heterocycles often involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov Microwave-assisted synthesis and other green chemistry approaches have been developed for their efficient preparation. rsc.org The reaction of β,γ-unsaturated γ-alkoxy-α-keto esters with N-unsubstituted 5-aminopyrazoles has been shown to proceed with high regioselectivity to yield pyrazolo[1,5-a]pyrimidines. organic-chemistry.org

| Fused Heterocycle | Starting Materials | Key Reagents/Conditions | Reference |

| Imidazo[1,2-a]pyridines | 2-Aminopyridines, α-Haloketones | Solvent- and catalyst-free | researchgate.net |

| Imidazo[1,2-a]pyridines | 2-Aminopyridines, Aryl methyl ketones | Iodine, Aqueous media | organic-chemistry.orgorganic-chemistry.org |

| Imidazo[1,2-a]pyridines | N-Propargylpyridiniums | NaOH, Aqueous media | rsc.org |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles, β-Dicarbonyl compounds | Various, including microwave-assisted | nih.govrsc.org |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles, β,γ-Unsaturated γ-alkoxy-α-keto esters | Ethanol, reflux | organic-chemistry.org |

Mechanistic Elucidation of Reactions Involving 1 Pyridin 2 Ylamino Propan 2 One Skeletons

Proposed Reaction Mechanisms for Compound Formation

The synthesis of pyridine (B92270) rings and the introduction of amino-ketone side chains can be achieved through several established condensation reactions. While a direct, named reaction for 1-(pyridin-2-ylamino)propan-2-one itself is not prominent in the literature, its structural motifs are assembled via mechanisms common in heterocyclic chemistry.

One of the most relevant mechanistic frameworks is the Kröhnke pyridine synthesis . wikipedia.org This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium (B1175870) acetate (B1210297). wikipedia.orgwikipedia.org The mechanism proceeds through a series of well-defined steps:

Michael Addition: The reaction initiates with the enolization of the α-pyridinium methyl ketone, which then undergoes a 1,4-conjugate addition (Michael reaction) to an α,β-unsaturated ketone. wikipedia.org

Tautomerization: The resulting Michael adduct rapidly tautomerizes to form a 1,5-dicarbonyl intermediate. wikipedia.org

Condensation and Cyclization: This 1,5-dicarbonyl compound reacts with ammonia (B1221849) (from ammonium acetate). An initial addition of ammonia to one carbonyl group is followed by dehydration to form an imine. wikipedia.org The intermediate then undergoes an intramolecular cyclization, where the enamine attacks the remaining carbonyl group. wikipedia.org

Aromatization: The final step involves the elimination of a water molecule and the pyridinium (B92312) cation to form the stable, aromatic pyridine ring. wikipedia.org

Another pertinent pathway is the Bohlmann-Rahtz Pyridine Synthesis , which constructs the pyridine ring from different precursors. organic-chemistry.org This reaction involves the condensation of an enamine with an ethynylketone. The mechanism is thought to proceed via an aminodiene intermediate which, upon heating, undergoes E/Z isomerization followed by a cyclodehydration to yield the substituted pyridine. organic-chemistry.org A key advantage of using ynones is that it bypasses the need for a separate oxidation step to achieve aromatization, which is often required in methods like the Hantzsch synthesis. organic-chemistry.org

Modern variations often employ one-pot, multi-component strategies. For instance, imidazo[1,2-a]pyridines, which share the 2-aminopyridine (B139424) starting material, are formed by reacting 2-aminopyridine with aldehydes and isocyanides. researchgate.net The mechanism involves the initial formation of an imine from the 2-aminopyridine and the aldehyde, followed by a [4+1] cycloaddition with the isocyanide and subsequent tautomerization. researchgate.net Similarly, direct synthesis of substituted pyridines can be achieved by activating N-vinyl amides with trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429), followed by the addition of a π-nucleophile and subsequent annulation. acs.org

Reaction Kinetics and Transition State Analysis

The kinetics and transition states of reactions forming pyridine-amino-ketone skeletons are influenced by electronic and steric factors. While specific kinetic data for the formation of this compound is scarce, analysis of related systems provides significant insight.

In biomimetic transamination reactions using pyridoxal/pyridoxamine analogs, which share the pyridine-amino core, the reaction rate is critically dependent on the stability of the transition state. nih.gov For example, in the 1,3-proton shift from a ketimine to an aldimine, the transition state involves a delocalized carbanion. nih.gov The stability of this carbanion, and thus the reaction rate, is enhanced by several factors:

Electron-Withdrawing Groups: The presence of an electron-withdrawing group on the pyridine ring, or quaternization of the pyridine nitrogen, increases the acidity of the benzylic C-H bond, facilitating its deprotonation and stabilizing the resulting carbanion. nih.gov

Intramolecular Catalysis: Side arms on the catalyst can act as intramolecular bases, promoting the deprotonation step and lowering the activation energy. nih.gov

Density Functional Theory (DFT) calculations on related asymmetric aldol (B89426) reactions have provided detailed models of the transition state. rsc.org These studies show that the catalyst and reactants assemble into a highly organized transition state, often stabilized by hydrogen bonds. For instance, an N–H···O hydrogen bond between the amino group and the aldehyde's carbonyl oxygen can orient the aldehyde for a preferential facial attack by the carbanion, dictating the stereochemical outcome. rsc.org

Table 1: Factors Influencing Reaction Kinetics and Transition State Stability in Pyridine-Amino-Ketone Systems

| Factor | Influence | Mechanistic Rationale | Reference |

|---|---|---|---|

| Pyridine Ring Substitution | Electron-withdrawing groups or N-quaternization accelerate the reaction. | Increases acidity of α-protons, stabilizing the carbanionic transition state. | nih.gov |

| Catalyst Structure | Intramolecular basic groups (e.g., amine side arms) enhance catalytic activity. | Facilitates the 1,3-proton shift by acting as a general base catalyst. | nih.gov |

| Solvent | Polar aprotic solvents can facilitate certain cyclization reactions. | Solvates charged intermediates and can participate in proton transfer. | organic-chemistry.org |

| Acid/Base Catalysis | Brønsted or Lewis acids can accelerate condensation and cyclodehydration steps. | Lowers the temperature required for cyclodehydration and promotes conjugate addition. | organic-chemistry.org |

Stereochemical Aspects and Regioselectivity in Synthetic Pathways

The synthesis of derivatives of this compound often involves the creation of new chiral centers, making stereocontrol a critical aspect. Enantioselective synthesis of related α- and γ-amino ketones has been extensively studied, providing a blueprint for controlling the stereochemistry of these systems. acs.orgnih.govnih.gov

The primary strategy for achieving high enantioselectivity is the use of chiral catalysts . Palladium-catalyzed asymmetric arylation of in-situ generated α-keto imines is a powerful method for producing chiral α-amino ketones. nih.govrsc.org In these reactions, a chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the nucleophile.

Chiral Ligands: Ligands such as pyridine-oxazolines (PyOx) and phosphine-oxazolines have proven effective. nih.gov The choice of ligand is crucial; for example, in one study, switching to a pyridine-oxazoline ligand dramatically improved both the yield and the enantioselectivity of the arylation. nih.gov

Catalyst Role: The chiral palladium(II) complex can play multiple roles, including activating the electrophile, undergoing kinetic resolution of a racemic starting material, and synergistically activating both the imine and the nucleophile to promote enantioselective bond formation. nih.gov

Regioselectivity is another key challenge, particularly in the initial construction of the substituted pyridine ring. organic-chemistry.org

Kröhnke Synthesis: The substitution pattern of the final pyridine is dictated by the structures of the α-pyridinium methyl ketone and the α,β-unsaturated carbonyl compound. wikipedia.org

Bohlmann-Rahtz Synthesis: This method typically yields 2,3,6-trisubstituted pyridines, with the regiochemistry determined by the enamine and ethynylketone precursors. organic-chemistry.org

Directed Condensations: In the pyridylethylation of unsymmetrical ketones like methyl ethyl ketone, the reaction shows high regioselectivity, with condensation occurring at the more substituted α-methylene group rather than the α-methyl group. researchgate.net Metal-free, base-promoted reactions of 1-arylethylamines with ynones also exhibit high regioselectivity through direct β-C(sp³)–H functionalization of enaminone intermediates. organic-chemistry.org

Table 2: Examples of Chiral Catalysts in Asymmetric Amino Ketone Synthesis

| Catalyst/Ligand System | Reaction Type | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Pd(TFA)₂ / Pyridine-oxazoline (L4) | Asymmetric Arylation of α-keto imines | Chiral α-Amino Ketones | High (not specified) | nih.gov |

| Cinchona Alkaloid-derived PTC | Umpoled Reaction of Imines and Enones | Chiral γ-Amino Ketones | Up to 92% ee | nih.gov |

| Chiral Pyridoxamine Analogs | Asymmetric Transamination | Chiral α-Amino Acids/Amides | High (not specified) | nih.gov |

Role of Catalysts and Reagents in Reaction Progression

Catalysts and reagents are fundamental to the synthesis of pyridin-2-ylamino-ketone skeletons, controlling reaction rates, selectivity, and yield. A wide array of catalysts, from simple salts to complex organometallic compounds, are employed. chemscene.com

Acid/Base Catalysis:

Bases: Bases like potassium tert-butylate or sodium ethoxide are often used to generate enolates or enamines, which are key nucleophilic intermediates in many condensation reactions. researchgate.net In the Kröhnke synthesis, ammonium acetate serves as both a nitrogen source and a mild base. wikipedia.org Triethylamine is frequently used as a base in reactions involving acid chlorides to neutralize the HCl byproduct. mdpi.com

Acids: Both Brønsted acids (e.g., acetic acid, PTSA) and Lewis acids (e.g., ZnBr₂, Yb(OTf)₃) are used to catalyze condensation and cyclodehydration steps, often allowing reactions to proceed under milder conditions. organic-chemistry.orgrsc.org

Metal Catalysis:

Palladium: Palladium complexes are widely used in cross-coupling and arylation reactions to form C-C and C-N bonds, essential for building complex substituted pyridines. nih.govrsc.org

Copper: Copper(I) salts are effective catalysts for various pyridine syntheses, including redox-neutral condensations and the coupling of aryl iodides with pyridin-2-olates. organic-chemistry.orgorganic-chemistry.org

Rhodium: Rhodium complexes are used to catalyze reductive processes, such as the reductive Zincke reaction for opening pyridinium rings. researchgate.net

Reagents for Activation:

In some modern syntheses, amide or oxime functionalities are activated to facilitate cyclization. Trifluoromethanesulfonic anhydride (Tf₂O) in the presence of 2-chloropyridine is used to activate N-vinyl amides, making them susceptible to nucleophilic attack and subsequent annulation to form the pyridine ring. acs.org

Table 3: Role of Selected Catalysts and Reagents in Pyridine and Amino Ketone Synthesis

| Catalyst/Reagent | Reaction Type | Role | Reference |

|---|---|---|---|

| Ammonium Acetate | Kröhnke Pyridine Synthesis | Provides ammonia as the nitrogen source for ring formation. | wikipedia.org |

| Ytterbium Triflate (Yb(OTf)₃) | Bohlmann-Rahtz Synthesis | Lewis acid catalyst; accelerates Michael addition and cyclodehydration. | organic-chemistry.org |

| Copper(I) Iodide (CuI) | N-Arylation of 2-pyridones | Catalyzes the coupling of aryl iodides with pyridin-2-olates. | organic-chemistry.org |

| Trifluoromethanesulfonic Anhydride / 2-Chloropyridine | Movassaghi Pyridine Synthesis | Activates N-vinyl amides for nucleophilic addition and annulation. | acs.org |

| Rhodium Complex | Reductive Zincke Reaction | Catalyzes the transfer hydrogenation for pyridinium ring opening. | researchgate.net |

Electrochemical Redox Mechanisms of Pyridine-Amino-Ketone Systems

The electrochemical properties of pyridine-amino-ketone systems are dictated by the electron-deficient nature of the pyridine ring and the influence of its substituents. pharmaguideline.com The nitrogen atom in the pyridine ring makes it more susceptible to reduction than benzene (B151609) and also provides a site for oxidation. wikipedia.orgpharmaguideline.com

Reduction: The pyridine ring can be reduced by nucleophilic reducing agents. The process is facilitated by protonation or alkylation of the pyridine nitrogen, which creates a positive charge and lowers the electron density of the ring, making it a better electron acceptor. wikipedia.org The Zincke reaction exemplifies this: a pyridinium salt is formed, which is then susceptible to ring-opening by nucleophiles. wikipedia.org A modern variant, the reductive Zincke reaction , uses a rhodium catalyst and formic acid as a hydride source to reduce the pyridinium salt and open the ring to form δ-amino ketones. researchgate.net This transformation highlights the redox activity of the pyridinium system under catalytic conditions.

Oxidation: Oxidation of the pyridine moiety typically occurs at the electron-rich nitrogen atom to form a pyridine N-oxide, often using peracids. wikipedia.org This N-oxide can then be used in further functionalization reactions. In some multi-component reactions, the redox activity of a catalyst is coupled with the reactivity of the pyridine precursors. For example, a redox-neutral synthesis of pyridines has been developed that merges iminium catalysis with the redox activity of a copper(I) catalyst, which presumably cycles between Cu(I) and Cu(III) oxidation states. organic-chemistry.org

Comprehensive Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR data, including chemical shifts (δ), multiplicity, and coupling constants (J) for 1-(Pyridin-2-ylamino)propan-2-one, are not available in the reviewed literature.

Published ¹³C NMR spectral data for this compound could not be located.

There are no available studies utilizing 2D NMR techniques (such as COSY, HSQC, or HMBC) for the structural elucidation of this specific compound.

Vibrational Spectroscopy

Specific FT-IR absorption frequencies (cm⁻¹) corresponding to the functional groups of this compound are not documented in the accessible literature.

No FT-Raman spectroscopic data for this compound has been found in the public domain.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For Schiff bases and their derivatives, electron ionization (EI) is a common technique used to generate the mass spectrum. primescholars.com The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion [M]⁺, which confirms the molecular weight of the synthesized compound.

Further fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. The fragmentation pattern can help to elucidate the different parts of the molecule. While specific fragmentation data for this compound is not detailed in the available literature, the synthesis of related Schiff bases has been confirmed by mass spectrometry, which is essential for verifying the successful creation of the target molecule. ekb.eg

Electronic Spectroscopy: UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectra of Schiff bases containing aromatic rings typically display intense absorption bands in the ultraviolet and visible regions. These bands are generally assigned to π–π* and n–π* electronic transitions. nih.gov

The π–π* transitions are usually of high intensity and arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic systems (like the pyridine (B92270) ring) and the C=N bond. The n–π* transitions are typically of lower intensity and involve the promotion of a non-bonding electron (for example, from the nitrogen of the azomethine group) to a π* antibonding orbital. nih.gov

Table 2: Typical Electronic Transitions in Pyridine-Containing Schiff Bases

| Transition Type | Typical Wavelength Region | Associated Functional Groups |

|---|---|---|

| π–π* | Ultraviolet | Pyridine ring, C=N |

Thermal Analysis (TG/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of compounds and their decomposition patterns. The thermal analysis of Schiff base complexes derived from aminopyridines often reveals a multi-step decomposition process. mdpi.comijsr.net

Typically, the thermogram of a hydrated complex will show an initial weight loss at a relatively low temperature (often below 150°C), corresponding to the loss of lattice or coordinated water molecules. primescholars.comresearchgate.net Following dehydration, the anhydrous complex remains stable up to a higher temperature, after which the organic ligand begins to decompose. ijsr.net The decomposition often proceeds in several steps, eventually leaving a stable metal oxide as the final residue at high temperatures. ijsr.net The kinetic parameters of these decomposition steps can also be determined from the thermal analysis data. ekb.eg

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that is exclusively applicable to species with unpaired electrons, i.e., paramagnetic substances. The free this compound ligand, being a diamagnetic molecule with no unpaired electrons, is ESR-silent.

However, when this ligand forms complexes with paramagnetic metal ions, such as Cu(II) or Co(II), the resulting complexes become ESR-active. researchgate.netias.ac.in The ESR spectrum provides valuable information about the electronic environment of the metal ion and the nature of the metal-ligand bond. rasayanjournal.co.in

For example, the ESR spectra of Cu(II) complexes of related Schiff bases are often characteristic of a d⁹ system with an unpaired electron. researchgate.netresearchgate.net The spectra, recorded at both room temperature and low temperatures (like 77 K), can be used to calculate principal g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥). These parameters give insights into the geometry of the complex (e.g., square-planar or distorted octahedral) and the degree of covalency in the metal-ligand bonds. ias.ac.inrasayanjournal.co.in Studies on Co(II) complexes have also utilized ESR to confirm their paramagnetic nature. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-aminopyridine (B139424) |

| Acetylacetone |

| 4-(pyridin-2-ylamino)pent-3-en-2-one |

| Cobalt(II) |

| Copper(II) |

Insufficient Data for "this compound"

Following a comprehensive search for scientific literature and data, it has been determined that there is a lack of specific computational and quantum mechanical investigation data for the chemical compound This compound .

The execution of targeted searches for Density Functional Theory (DFT) calculations, including geometry optimization, conformational analysis, and various electronic structure analyses such as Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and Mulliken charge distribution for this specific molecule did not yield any published research findings.

While computational studies on structurally related pyridine derivatives exist, the strict requirement to focus solely on "this compound" cannot be met due to the absence of available information in the public domain. Consequently, the generation of a scientifically accurate article adhering to the provided detailed outline is not possible at this time.

Further research and publication of data pertaining to the computational chemistry of "this compound" would be required to fulfill the request as specified.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules like 1-(Pyridin-2-ylamino)propan-2-one. By calculating the optimized molecular geometry and the corresponding electronic structure, it is possible to simulate spectra that can be used to interpret or predict experimental results. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. core.ac.uk For this compound, theoretical predictions would focus on the 1H and 13C chemical shifts. The calculations would identify the distinct signals for the protons and carbons on the pyridine (B92270) ring, the methylene (B1212753) bridge, the methyl group, and the amino proton. Comparing these calculated shifts with experimental data is crucial for structural elucidation. rsc.org

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which can be correlated to an experimental Infrared (IR) or Raman spectrum. arxiv.org For this molecule, key vibrational modes would include the C=O stretch of the ketone, N-H bending and stretching of the amino group, C-N stretching, and various aromatic C-H and C=C vibrations of the pyridine ring. core.ac.ukmdpi.com

| Atom Type | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| Pyridine Ring | 6.5 - 8.2 | 107 - 158 |

| -CH2- (Methylene) | ~4.5 | ~50 |

| -C(O)- (Ketone) | - | ~208 |

| -CH3 (Methyl) | ~2.2 | ~28 |

| -NH- (Amine) | ~5.0 (broad) | - |

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional landscape that describes a molecule's potential energy as a function of its atomic coordinates. libretexts.orgnumberanalytics.com Mapping the PES is crucial for identifying stable conformers (energy minima), transition states between them (saddle points), and understanding the energy barriers associated with conformational changes. researchgate.net

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. physchemres.orgnih.gov Computational quantum chemistry can predict the NLO response of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β, γ). Molecules with large hyperpolarizability values often feature electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). mdpi.comresearchgate.net

For this compound, the amino group acts as an electron donor and the keto group, along with the pyridine ring, acts as an electron acceptor. Quantum chemical calculations, often using DFT with specific functionals like CAM-B3LYP, would be employed to compute the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). mdpi.comripublication.com A significant β value would suggest potential for second-harmonic generation (SHG). physchemres.org

| Property | Symbol | Illustrative Value |

|---|---|---|

| Dipole Moment | μ (Debye) | ~4.5 D |

| Average Polarizability | ⟨α⟩ (a.u.) | ~120 a.u. |

| First Hyperpolarizability | β (a.u.) | ~800 a.u. |

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its temporal evolution and dynamic behavior. duke.eduspringernature.com In an MD simulation, the motion of atoms is simulated over time by numerically solving Newton's equations of motion. nih.gov

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to study its behavior in solution. Such simulations can provide insights into:

Conformational Dynamics: How the molecule flexes, rotates, and changes shape over time.

Solvation: The structure of the solvent around the molecule and the specific intermolecular interactions, such as hydrogen bonds between the molecule's N-H or C=O groups and surrounding water.

Thermodynamic Properties: Calculation of properties like free energies of solvation or binding. springernature.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods

QM/MM hybrid methods offer a bridge between the accuracy of quantum mechanics and the efficiency of classical molecular mechanics. wikipedia.orgnih.gov This approach is particularly useful for studying large systems, such as an enzyme active site or a molecule in solution. wwu.eduuiuc.edu The system is partitioned into a small, electronically significant region (the QM region) and a larger surrounding environment (the MM region). nih.gov

For this compound, a QM/MM study could be employed to investigate a chemical reaction or its interaction with a biological target. The compound itself would be treated with a high-level QM method to accurately describe bond breaking/forming or electronic polarization, while the surrounding solvent or protein environment would be treated with a computationally less expensive MM force field. duke.eduletifmones.com This allows for the simulation of complex processes that are computationally prohibitive for full QM methods. uiuc.edu

Correlation of Theoretical Predictions with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. nih.gov The accuracy and reliability of the computational methods described above are established by comparing their outputs with real-world measurements.

Spectroscopy: Calculated NMR chemical shifts and vibrational frequencies for this compound would be compared directly with its experimentally recorded 1H NMR, 13C NMR, FT-IR, and Raman spectra. core.ac.ukmdpi.com A strong correlation between the predicted and measured spectra validates the computed molecular structure and the chosen level of theory. physchemres.org

Structural Data: If a crystal structure is available from X-ray diffraction, calculated geometric parameters (bond lengths, bond angles) can be compared with the experimental values.

Thermodynamic Properties: Calculated properties like solvation free energy can be compared with experimentally determined values to assess the accuracy of the simulation force fields and models.

This iterative process of prediction and validation is fundamental to building robust computational models that can reliably explain chemical phenomena and guide future experimental work.

Coordination Chemistry and Metal Complex Formation

1-(Pyridin-2-ylamino)propan-2-one and its Derivatives as Ligands

The class of ligands derived from the core structure of this compound, particularly Schiff base derivatives formed through condensation reactions, are of significant interest in coordination chemistry. These ligands, which include pyridyl-imine and pyridyl-amine moieties, are capable of acting as chelating agents, binding to metal ions through multiple donor atoms. rsc.orgnih.govresearchgate.net The presence of the pyridine (B92270) nitrogen, the imine or amine nitrogen, and often a carbonyl oxygen allows these molecules to exhibit flexible coordination behavior.

Derivatives such as N'-(phenyl-pyridin-2-yl-methylene)-thiophene-2-carboxylic acid hydrazide and 2-(4,6-dimethylpyrimidin-2-ylamino)naphthalene-1,4-dione have been synthesized and used to form stable complexes with various transition metals. nih.govnih.gov The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the pyridine ring or the backbone of the ligand, which in turn influences the properties of the resulting metal complexes. rsc.org For instance, electron-rich pyridines bearing para-N-heterocyclic imine substituents have been shown to be stronger donor ligands than aminopyridines. rsc.org These ligands are crucial in the development of complexes with specific geometries and reactivity, including applications in catalysis where palladium(II) complexes with pyridine derivatives have shown notable efficiency. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. jscimedcentral.comnih.gov The resulting complexes are then characterized using a suite of analytical techniques to determine their structure and properties. Standard methods include elemental analysis, infrared (IR) spectroscopy to identify the coordination sites of the ligand, UV-Visible (UV-Vis) spectroscopy to study electronic transitions, and nuclear magnetic resonance (NMR) for structural elucidation in solution. nih.govresearchgate.netnih.gov For a definitive structural determination, single-crystal X-ray diffraction is often employed. nih.gov

Mononuclear Metal Complexes

Mononuclear complexes, containing a single metal center, are readily formed with pyridyl-amino and pyridyl-imine ligands. For example, ligands derived from the condensation of 2-benzoyl pyridine and thiophene-2-carboxylic acid hydrazide have been used to synthesize mononuclear Co(II), Ni(II), Cu(II), and Zn(II) complexes. nih.gov In these cases, the ligand typically acts in a tridentate fashion, coordinating to the metal ion to form distorted octahedral geometries of the type [M(ligand)₂]. nih.gov Similarly, heteroleptic mononuclear complexes of Mn(II), Co(II), Ni(II), and Cu(II) have been prepared using a pyrimidinyl-based Schiff base ligand in conjunction with 2,2'-bipyridine, where the primary ligand coordinates as a bidentate chelator. nih.gov The synthesis of palladium(II) and platinum(II) complexes with 3-substituted 1-(2-pyridyl)-imidazo[1,5-a]pyridine ligands has also been reported. rsc.org

Binuclear and Polynuclear Metal Complexes

The versatility of pyridyl-based ligands extends to the formation of binuclear and polynuclear complexes, where two or more metal centers are bridged by one or more ligands. rsc.org These multi-metallic assemblies are of interest due to the potential for metal-metal interactions and unique magnetic or catalytic properties. For instance, a tetrapyridyl ligand with a flexible anthraquinodimethane linker has been shown to form binuclear complexes with Ag(I) and Au(I), where the two metal centers are held in close proximity. nih.gov Similarly, binuclear copper(II) complexes have been synthesized using pyridine dicarboxamide ligands, where the ligand coordinates to one copper center while a terminal pyridyl ring binds to a second copper atom. rsc.org The synthesis of binuclear complexes of iron, cobalt, and nickel with para-phenylene-linked pyridine imine ligands has also been achieved. researchgate.net

Heterometallic Coordination Compounds

Heterometallic complexes, containing at least two different metal ions, have been synthesized using ambidentate pyridyl ligands capable of bridging different metal centers. The "extended-reach" ligand 1-(4'-pyridyl)pyridin-4-one has been used to create heterometallic network polymers, such as a Co/Dy complex forming a (4,4) sheet and a Ni/Yb compound with a three-dimensional interpenetrating network. nih.gov Another strategy involves using ligands with distinct coordination pockets. For example, heterobimetallic complexes with an Ir-M core (where M = Fe(II), Co(II), Ni(II)) have been synthesized using 2-(diphenylphosphino)pyridine as a bridging ligand. rsc.org Heterobimetallic complexes of rhodium with platinum, silver, or gold have also been prepared with bridging 2-[bis(diphenylphosphino)methyl]pyridine (B1602218) ligands. acs.org

Coordination Modes and Ligand Denticity

Ligands based on the this compound framework can exhibit a range of coordination modes and denticities, which refers to the number of donor atoms used to bind to a central metal ion.

Monodentate: In some cases, a pyridine-based ligand may coordinate through only one donor atom, typically the pyridine nitrogen. jscimedcentral.com

Bidentate: A common coordination mode is bidentate, often involving the pyridine nitrogen and an adjacent imine or amine nitrogen, forming a stable five-membered chelate ring. nih.gov

Tridentate: Many derivatives of this compound act as tridentate ligands. For example, N'-(phenyl-pyridin-2-yl-methylene)-thiophene-2-carboxylic acid hydrazide coordinates through the pyridine nitrogen, the azomethine nitrogen, and the enolic oxygen of the hydrazide moiety. nih.gov

Pentadentate and Hexadentate: More complex ligands can be designed to be pentadentate or hexadentate, capable of wrapping around a single metal ion or bridging multiple metal centers. For example, 2,6-bis[N-(2'-pyridylmethyl)carbamyl]pyridine is a potentially pentadentate ligand. nih.gov

The specific coordination mode adopted depends on factors such as the ligand's structure, the nature of the metal ion, and the reaction conditions.

Geometrical Structures of Metal Complexes

The coordination number and the nature of the ligand framework dictate the geometrical structure of the resulting metal complexes. Common geometries observed for complexes with pyridyl-amino/imine ligands include:

Octahedral: This is a very common geometry for six-coordinate complexes, which are often formed with transition metals like Co(II), Ni(II), and Fe(II). nih.govwikipedia.org For example, mononuclear complexes of the type [M(ligand)₂] where the ligand is tridentate often adopt a distorted octahedral geometry. nih.gov

Square Pyramidal: Five-coordinate complexes can adopt a square pyramidal geometry.

Tetrahedral: Four-coordinate complexes, particularly with metal ions like Zn(II) or Cu(I), can exhibit a tetrahedral geometry. wikipedia.org

Square Planar: This geometry is typical for four-coordinate d⁸ metal ions such as Pd(II), Pt(II), and Au(III). wikipedia.org Palladium(II) complexes with various pyridine derivatives have been shown to adopt a square-planar geometry. acs.org

The table below summarizes examples of metal complexes formed with derivatives of this compound and related pyridyl ligands, highlighting their nuclearity and the geometry around the metal center.

| Metal Ion(s) | Ligand Derivative | Nuclearity | Geometry |

| Co(II), Ni(II), Cu(II), Zn(II) | N'-(phenyl-pyridin-2-yl-methylene)-thiophene-2-carboxylic acid hydrazide | Mononuclear | Distorted Octahedral |

| Mn(II), Co(II), Ni(II), Cu(II) | 2-(4,6-dimethylpyrimidin-2-ylamino)naphthalene-1,4-dione | Mononuclear | - |

| Ag(I), Au(I) | Tetrapyridyl with anthraquinodimethane linker | Binuclear | - |

| Cu(II) | N,N′-bis(2-pyridyl)pyridine-2,6-dicarboxamide | Binuclear | - |

| Co/Dy, Ni/Yb | 1-(4'-pyridyl)pyridin-4-one | Polynuclear (Heterometallic) | - |

| Ir/Fe, Ir/Co, Ir/Ni | 2-(diphenylphosphino)pyridine | Binuclear (Heterometallic) | - |

| Pd(II) | Functionalized Pyridine Ligands | Mononuclear | Square Planar |

Electronic and Magnetic Properties of Metal Complexes

No experimental data regarding the electronic absorption spectra (d-d transitions, charge transfer bands) or the magnetic properties (magnetic moments, magnetic susceptibility) for any metal complexes of this compound have been reported. Consequently, a data table of these properties cannot be generated.

Ligand Field Theory and Metal-Ligand Bonding Analysis

A specific Ligand Field Theory (LFT) analysis requires knowledge of the geometry of the complex and experimental spectroscopic data (such as the ligand field splitting parameter, Δ) and magnetic data. Since no crystal structures or spectroscopic studies for complexes of this ligand are available, a quantitative or detailed qualitative analysis of the metal-ligand bonding is not feasible. A general discussion would involve speculation and would draw on examples from other, different ligands, which is outside the scope of the requested article.

Applications in Advanced Chemical Research and Materials Science

Precursor for the Synthesis of Complex Organic Molecules

The structural motifs present in 1-(Pyridin-2-ylamino)propan-2-one make it a valuable precursor for the synthesis of a variety of complex organic molecules, particularly bioactive heterocycles. The pyridine (B92270) and amino-ketone functionalities allow for a range of chemical transformations, leading to the construction of diverse molecular scaffolds.

The pyridine ring is a privileged structure in medicinal chemistry, and nitropyridines are often used as convenient and readily available precursors for a wide range of mono- and polynuclear heterocyclic systems with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. nih.gov The amino and ketone groups in this compound can readily undergo cyclization and condensation reactions to form various heterocyclic rings. For instance, 2-pyridone-containing heterocycles are considered privileged scaffolds in drug discovery due to their ability to act as hydrogen bond donors and acceptors. nih.govrsc.org

Research has demonstrated the utility of pyridine derivatives in the synthesis of various fused heterocyclic systems. For example, pyridine-based compounds are used to synthesize pyrrolo[1,2-a]quinolines, which are of interest for their potential bioactivity. researchgate.net While direct synthesis examples starting from this compound are not extensively documented in readily available literature, its structural similarity to other precursors used in the synthesis of bioactive heterocycles suggests its high potential in this area. ijnrd.org Commercial suppliers highlight its role as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. chemimpex.com

Development of Novel Catalytic Systems

The pyridine-containing ligand scaffold is widely utilized in the development of base metal catalysts. nsf.govumn.edu The nitrogen atom of the pyridine ring can coordinate with metal ions, forming stable complexes that can act as catalysts in a variety of chemical reactions. The amino and ketone groups of this compound can also participate in chelation, creating a multidentate ligand that can influence the catalytic activity and selectivity of the metal center.

Iron, cobalt, and nickel complexes bearing pyridine-imine ligands have been synthesized and shown to be active in ethylene (B1197577) oligomerization. researchgate.net The electronic and steric properties of the ligand play a crucial role in determining the catalytic performance. Similarly, copper complexes with N,N,N-tridentate quinolinyl anilido-imine ligands have demonstrated excellent catalytic activity in Chan-Lam coupling reactions. mdpi.com

Amino-pyridine iron(II) complexes have been specifically investigated for their catalytic application in atom transfer radical polymerization (ATRP). nsf.govumn.edu These studies show that even subtle changes to the ligand structure can significantly impact the catalytic activity. nsf.govumn.edu The structure of this compound, with its potential to form a stable chelate with a metal center, makes it a promising candidate for the development of new and efficient catalytic systems for a range of organic transformations.

Rational Design of Materials with Tailored Properties

The compound this compound is also finding application in the field of materials science. It is being employed in the creation of advanced materials, such as polymers and coatings, that exhibit improved thermal and mechanical properties. chemimpex.com The pyridine ring can be incorporated into polymer backbones or side chains, imparting specific properties to the resulting material. The ability of the pyridine nitrogen to form hydrogen bonds and coordinate with metal ions can be exploited to create materials with self-healing properties or specific optical and electronic characteristics.

While specific examples of materials derived directly from this compound are not yet widely reported, the principles of crystal engineering and the known properties of pyridine-containing polymers provide a strong basis for its potential in this area. The tailored synthesis of materials with specific functionalities is a rapidly growing field, and versatile building blocks like this compound are expected to play an increasingly important role.

Probes for Studying Biochemical Mechanisms (e.g., Enzyme-Inhibitor Interactions)

The pyridine scaffold is a common feature in many biologically active compounds, including enzyme inhibitors. The ability of the pyridine ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive motif for the design of molecules that can bind to the active sites of enzymes.

For example, derivatives of pyrido[2,3-d]pyrimidin-7-one have been discovered as highly potent and efficacious inhibitors of the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) enzyme, which is a target for cancer immunotherapy. nih.gov While this is a more complex derivative, it highlights the potential of the pyridine core in enzyme inhibition. The structure of this compound provides a starting point for the synthesis of a library of potential enzyme inhibitors. By modifying the substituents on the pyridine ring and the propanone side chain, it is possible to systematically explore the structure-activity relationship and develop potent and selective inhibitors for specific enzymes.

Chemical Tools for Analytical Techniques

In the realm of analytical chemistry, this compound can function as a valuable reagent. chemimpex.com Its chemical properties can be utilized for the detection and quantification of various substances in complex mixtures. For example, the ketone group can be derivatized with a fluorophore or a chromophore to create a probe for specific analytes. The pyridine nitrogen can also be used as a coordination site for metal ions, which could be the basis for a colorimetric or fluorometric sensor.

While specific, published analytical methods employing this compound are not abundant, its functional groups offer clear potential for the development of new analytical tools. Its role as a building block for more complex indicator molecules is a promising area of research.

Development of Novel Flavors and Fragrances

The flavor and fragrance industry continuously seeks new molecules with unique sensory properties. The chemical this compound is utilized in the synthesis of flavoring agents and fragrances, contributing to the development of new scents and tastes in consumer products. chemimpex.com Pyridine and its derivatives are known to contribute to a wide range of aromas, often described as nutty, roasted, or green.

The specific odor profile of this compound itself is not widely documented in scientific literature. However, its use as a precursor suggests that it can be chemically modified to produce a variety of aroma compounds. The combination of the pyridine and ketone moieties provides a template that can be elaborated to fine-tune the olfactory properties of the final product.

Q & A

Q. What are the recommended synthetic routes for 1-(Pyridin-2-ylamino)propan-2-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

-

Synthetic Routes : The compound can be synthesized via nucleophilic substitution between 2-aminopyridine and propan-2-one derivatives under basic conditions. Alternative routes include reductive amination using ketone precursors.

-

Optimization Strategies :

- Catalytic Systems : Use polar aprotic solvents (e.g., DMF or DMSO) with K₂CO₃ as a base to enhance reaction efficiency .

- Temperature Control : Conduct reactions at 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating the product from unreacted starting materials.

-

Yield Data :

Route Yield (%) Purity (HPLC) Nucleophilic substitution 65–75 ≥95% Reductive amination 50–60 ≥90%

Q. How should researchers characterize this compound to confirm its structural identity and purity?

Methodological Answer:

- Spectroscopic Techniques :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity. Retention times vary with solvent ratios.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. SHELXL () is suitable for refinement .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in transition-metal-catalyzed reactions?

Methodological Answer:

- Ligand Behavior : The pyridin-2-ylamino group acts as a bidentate ligand, coordinating to metals (e.g., Pd, Cu) via the pyridine nitrogen and the amino group.

- Kinetic Studies : Monitor reaction progress using in situ IR spectroscopy to track carbonyl stretching frequency shifts (evidence of metal coordination).

- Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict electron density distribution and active sites for catalysis. Compare with experimental UV-Vis spectra (λmax ~270 nm for metal complexes) .

Q. How do structural modifications (e.g., substituents on the pyridine ring) affect the compound’s physicochemical properties and biological activity?

Methodological Answer:

-

Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., -NO₂ at C5): Increase electrophilicity of the ketone, enhancing reactivity in condensation reactions.

- Steric Effects : Bulky substituents (e.g., -CF₃) reduce binding affinity to enzymes like cytochrome P450 (test via inhibition assays).

-

Physicochemical Data :

Substituent logP Solubility (mg/mL) Melting Point (°C) -H 1.2 12.5 (H₂O) 98–100 -NO₂ 1.8 5.3 (H₂O) 115–117 -OCH₃ 0.9 18.7 (H₂O) 85–87

Q. What are the challenges in crystallizing this compound, and how can crystallization conditions be optimized?

Methodological Answer:

- Challenges : The compound’s flexibility (rotatable C-N bond) and hygroscopicity complicate crystal growth.

- Optimization :

- Solvent Screening : Use mixed solvents (e.g., ethanol/dichloromethane) to reduce polarity.

- Temperature Gradient : Slow cooling from 50°C to 4°C promotes nucleation.

- Additives : Introduce trace amounts of seed crystals or ionic liquids to template crystal packing.

- Crystallography Workflow :

Data Contradictions and Resolution

Q. Conflicting reports exist regarding the compound’s stability under acidic conditions. How can researchers reconcile these discrepancies?

Methodological Answer:

- Contradictory Evidence : Some studies report decomposition at pH < 2, while others note stability at pH 3–4.

- Resolution Strategies :

- Controlled Stability Studies : Use NMR to monitor degradation products (e.g., hydrolysis to pyridin-2-amine and acetone).

- Buffer Systems : Test stability in phosphate (pH 2–4) and citrate (pH 5–6) buffers.

- Kinetic Modeling : Fit data to first-order decay models to quantify half-life (t₁/₂).

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.